N-(2-bromobenzyl)propan-2-amine
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Description
“N-(2-bromobenzyl)propan-2-amine” is an organic compound with the molecular formula C10H14BrN . It is used in research and has a CAS number of 90944-51-7 .
Molecular Structure Analysis
The molecular structure of “N-(2-bromobenzyl)propan-2-amine” consists of a bromobenzyl group attached to a propan-2-amine . The exact linear structure formula and InChI Key are not provided .Chemical Reactions Analysis
Amines, such as “N-(2-bromobenzyl)propan-2-amine”, can undergo a variety of chemical reactions. They can react with acid chlorides to form amides . They can also undergo free radical reactions .Scientific Research Applications
Application 1: Anti-Salmonella Typhi Activity Evaluation
Methods of Application or Experimental Procedures: The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine . Acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride yielded the acylated compounds .
Results or Outcomes Obtained: All compounds were screened for their antibacterial activity against Salmonella Typhi where some compounds showed significant activity .
Application 2: Transaminase-Mediated Synthesis of Enantiopure Drug-Like 1-(3’,4’-Disubstituted Phenyl)propan-2-amines
Methods of Application or Experimental Procedures: The application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines was reported . After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
Results or Outcomes Obtained: The synthesis resulted in the production of enantiopure drug-like 1-(3’,4’-disubstituted phenyl)propan-2-amines .
properties
IUPAC Name |
N-[(2-bromophenyl)methyl]propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLHVGAIJGWPQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475270 |
Source
|
Record name | N-(2-bromobenzyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromobenzyl)propan-2-amine | |
CAS RN |
90944-51-7 |
Source
|
Record name | 2-Bromo-N-(1-methylethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90944-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-bromobenzyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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